molecular formula C10H10N2O3 B14803923 methyl 4-methoxy-2H-indazole-5-carboxylate

methyl 4-methoxy-2H-indazole-5-carboxylate

Cat. No.: B14803923
M. Wt: 206.20 g/mol
InChI Key: CMCMGOTXXGBOLU-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-2H-indazole-5-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by a methoxy group at the 4-position and a carboxylate ester at the 5-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-methoxy-2H-indazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate in the presence of a catalyst such as acetic acid. The reaction mixture is heated under reflux conditions to facilitate cyclization, leading to the formation of the indazole ring. The resulting product is then esterified to obtain the desired methyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-methoxy-2H-indazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylate ester can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the ester group.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Formation of 4-hydroxy-2H-indazole-5-carboxylate.

    Reduction: Formation of 4-methoxy-2H-indazole-5-methanol.

    Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-methoxy-2H-indazole-5-carboxylate has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 4-methoxy-2H-indazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating various cellular pathways. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • Methyl 4-hydroxy-2H-indazole-5-carboxylate
  • Methyl 4-chloro-2H-indazole-5-carboxylate
  • Methyl 4-aminomethyl-2H-indazole-5-carboxylate

Comparison: Methyl 4-methoxy-2H-indazole-5-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its hydroxyl or chloro counterparts, the methoxy group can enhance lipophilicity and potentially improve membrane permeability. This can result in different pharmacokinetic properties and biological effects, making it a valuable compound for specific research and therapeutic applications.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

methyl 4-methoxy-2H-indazole-5-carboxylate

InChI

InChI=1S/C10H10N2O3/c1-14-9-6(10(13)15-2)3-4-8-7(9)5-11-12-8/h3-5H,1-2H3,(H,11,12)

InChI Key

CMCMGOTXXGBOLU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=NNC=C21)C(=O)OC

Origin of Product

United States

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